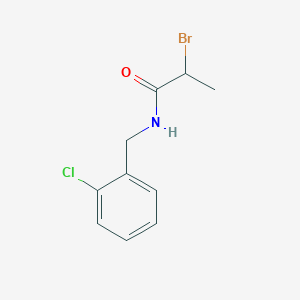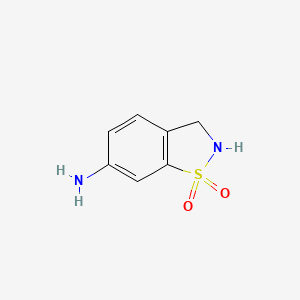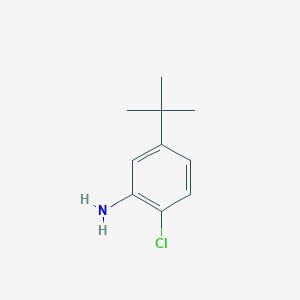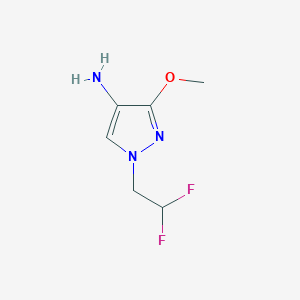
1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine
Vue d'ensemble
Description
The compound 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been synthesized and studied for their potential use in various therapeutic areas, including as antimicrobial agents.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles has been reported using a heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines, which is a method that could potentially be adapted for the synthesis of 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine . Additionally, the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives has been achieved by the Vilsmeier-Haack reaction, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and substitution patterns of the compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including the formation of Schiff bases when reacted with aldehydes . The reactivity of these compounds can be further explored to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like methoxy groups and difluoroethyl groups can affect these properties and, consequently, the pharmacokinetic profile of the compounds .
Relevant Case Studies
Several pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity. For example, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have shown potent antimicrobial activities, which suggests that the target compound may also possess similar properties . Additionally, novel Schiff bases synthesized from pyrazole derivatives have exhibited excellent antimicrobial activity, further supporting the potential of these compounds in therapeutic applications .
Applications De Recherche Scientifique
Polymer Modification : Aly and El-Mohdy (2015) explored the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including pyrazole derivatives. These modified polymers displayed increased thermal stability and promising biological activities, suggesting potential in medical applications (Aly & El-Mohdy, 2015).
Synthesis and Biological Activity : Titi et al. (2020) synthesized and characterized pyrazole derivatives, including the reaction of hydroxymethyl pyrazole derivatives with primary amines. These compounds showed potential in antitumor, antifungal, and antibacterial applications (Titi et al., 2020).
Chemoselective Synthesis : Aquino et al. (2015) described a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, utilizing a wide range of primary amines. This approach highlights the versatility and environmental friendliness of using pyrazole derivatives in synthesis (Aquino et al., 2015).
One-Pot Synthesis : Becerra et al. (2021) reported a one-pot synthesis method for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, demonstrating the operational ease and time efficiency of this process. Such methodologies can be crucial in the efficient production of pyrazole derivatives (Becerra et al., 2021).
Antimicrobial Agents : Raju et al. (2010) synthesized a series of pyrazol-5-amine derivatives and evaluated their antibacterial and antifungal activities. This study contributes to the understanding of the antimicrobial potential of pyrazole derivatives (Raju et al., 2010).
Supramolecular Chemistry : Feng et al. (2018) synthesized pyrazole Schiff bases and studied their structures and antibacterial activity. These compounds form hydrogen-bonded supramolecular layers, showing the significance of pyrazole derivatives in the field of supramolecular chemistry (Feng et al., 2018).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine is a systemic butenolide insecticide . Its primary targets are sap-feeding pests such as aphids . These pests cause significant damage to crops by feeding on the sap, which is rich in sugars and other nutrients. By targeting these pests, the compound helps protect crops and maintain their yield.
Mode of Action
The compound interacts with its targets by acting as a nicotinic acetylcholine receptor (nAChR) agonist . It binds to these receptors, causing a series of reactions that lead to the death of the pests . This interaction and the resulting changes help control the population of the pests, thereby protecting the crops.
Biochemical Pathways
It is known that the compound affects the nervous system of the pests by interacting with the nicotinic acetylcholine receptors . This interaction disrupts the normal functioning of the pests, leading to their death .
Pharmacokinetics
It has been observed that the compound has a high rate of uptake by plants and crops . This suggests that the compound is readily absorbed and distributed within the plants, making it effective in controlling the pests.
Result of Action
The primary result of the action of this compound is the control of sap-feeding pests such as aphids . By acting as a nicotinic acetylcholine receptor agonist, the compound disrupts the normal functioning of these pests, leading to their death . This helps protect the crops and maintain their yield.
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O/c1-12-6-4(9)2-11(10-6)3-5(7)8/h2,5H,3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGREMNAYUABCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1N)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



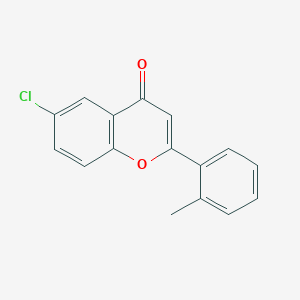

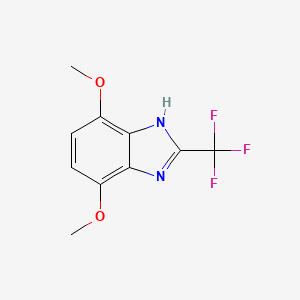

![1(3H)-Isobenzofuranone, 3-[(dimethylamino)methylene]-](/img/structure/B3033157.png)

![7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033160.png)
![2-{[(4-Bromophenyl)amino]methyl}phenol](/img/structure/B3033162.png)
